molecular formula C22H22N4O4 B12159912 methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12159912
M. Wt: 406.4 g/mol
InChI Key: KITIIBRPCRSEAD-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 3-methoxyphenyl group at position 2. The molecule also contains a methyl benzoate ester linked via a carbonyl-amino bridge to the imidazopyridine system.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 4-[[4-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N4O4/c1-29-17-5-3-4-15(12-17)20-19-18(23-13-24-19)10-11-26(20)22(28)25-16-8-6-14(7-9-16)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

KITIIBRPCRSEAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCN2C(=O)NC4=CC=C(C=C4)C(=O)OC)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the imidazopyridine core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acids or esters as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a means to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate exhibit significant anticancer properties. For instance, derivatives of benzamide structures have shown promising results against various cancer cell lines. In one study, compounds designed from similar frameworks demonstrated potent cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with imidazo[4,5-c]pyridine moieties have been explored for their antibacterial and antifungal activities. A study highlighted the effectiveness of certain derivatives against resistant bacterial strains, indicating that similar compounds could be developed for treating infections caused by multi-drug resistant pathogens .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound can provide insights into optimizing its pharmacological properties. SAR studies have revealed that modifications in the phenyl and imidazo rings can significantly influence biological activity. For example:

  • Substituting different groups on the methoxyphenyl ring has been shown to enhance anticancer efficacy.
  • Variations in the carbonyl and amino functionalities can affect both potency and selectivity against target cells .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered biological activities. Techniques such as:

  • Amide Bond Formation : This is crucial for linking the imidazo compound to the benzoate moiety.
  • Carbonyl Group Manipulation : Modifications at this site can lead to enhanced interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

  • Anticancer Efficacy : A compound structurally similar to this compound was evaluated in vitro against breast cancer cell lines and demonstrated significant apoptosis induction .
  • Antimicrobial Action : Another derivative was tested against Gram-positive and Gram-negative bacteria and showed MIC values comparable to established antibiotics .

Mechanism of Action

The mechanism of action of methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped into two categories: imidazopyridine-based derivatives and benzoate-linked heterocycles . Below is a detailed comparison based on available literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Linkers Functional Group Modifications Potential Applications References
Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate Imidazo[4,5-c]pyridine 3-Methoxyphenyl, methyl benzoate, carbonyl-amino linker Ester group at benzoate; methoxy substitution Hypothesized CNS or enzyme targeting N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine-phenethyl Pyridazine, ethyl benzoate, phenethylamino linker Ethyl ester; pyridazine heterocycle Not specified
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole-phenethyl Methylisoxazole, ethyl benzoate, phenethylamino linker Isoxazole ring; ethyl ester Not specified
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole-phenethylthio 3-Methylisoxazole, ethyl benzoate, thioether linker Thioether linker; ethyl ester Not specified
1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo[4,5-c]pyridine Diphenylacetyl, dimethylamino-methylbenzyl, carboxylic acid Carboxylic acid vs. ester; bulky substituents γ-turn mimetic (structural biology)

Key Comparative Insights

Core Heterocycle Differences The target compound’s imidazo[4,5-c]pyridine core distinguishes it from analogs like I-6230 and I-6273, which feature pyridazine or isoxazole rings.

Linker and Substituent Effects The carbonyl-amino bridge in the target compound contrasts with the phenethylamino, thioether, or ethoxy linkers in analogs. The rigid carbonyl-amino group may reduce conformational flexibility, favoring selective interactions with sterically constrained targets . The 3-methoxyphenyl substituent introduces electron-donating effects, differing from the pyridazine (electron-deficient) or isoxazole (polar) groups in I-series compounds. This modification could alter solubility or metabolic stability .

Ester vs. Carboxylic Acid Functionality

  • Unlike the methyl benzoate ester in the target compound, the analog in features a carboxylic acid group. Esters generally exhibit higher lipophilicity, enhancing membrane permeability, while carboxylic acids may improve water solubility but require ionization for activity .

Similar multi-step syntheses involving amine couplings (as seen in I-series compounds) or esterifications may apply .

Research Implications and Gaps

  • Comparative studies with I-series analogs (e.g., binding assays) are needed .
  • Pharmacokinetics : The methyl ester may confer better bioavailability than ethyl esters (I-series) or carboxylic acids (), but metabolic stability studies are required .

Biological Activity

Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H20N4O4
  • Molecular Weight : 392.41 g/mol
  • CAS Number : 1466571-07-2

The structure features a methoxyphenyl group and a tetrahydroimidazopyridine moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of the imidazo[4,5-c]pyridine scaffold exhibit notable anticancer activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study reported that imidazo[4,5-c]pyridine derivatives exhibited IC50 values in the micromolar range against human cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or transcription factors involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Research suggests that certain analogs possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

Anti-inflammatory effects have been observed in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could interact with specific receptors related to pain and inflammation.
  • Cell Cycle Arrest : Induction of cell cycle arrest at various phases has been noted in related compounds.

Case Studies

Several studies have explored the effects of similar compounds with promising results:

  • Study on Cancer Cell Lines : A derivative demonstrated an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating potent anticancer activity .
  • Antimicrobial Testing : In vitro tests showed that a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Data Summary Table

Biological ActivityIC50/MIC ValuesReference
Anticancer (MCF-7)10 µM
Antimicrobial (S. aureus)32 µg/mL
Anti-inflammatoryN/A

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